2-(Diacetylamino)-3-sulfanylpropanoic acid
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Overview
Description
2-(Diacetylamino)-3-sulfanylpropanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diacetylamino)-3-sulfanylpropanoic acid typically involves the acetylation of cysteine. The reaction can be carried out by treating cysteine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
- Dissolve cysteine in a suitable solvent such as water or ethanol.
- Add acetic anhydride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diacetylamino)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfide bonds, which are important in structural biology.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or sulfanyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl derivatives.
Scientific Research Applications
2-(Diacetylamino)-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(Diacetylamino)-3-sulfanylpropanoic acid involves its ability to interact with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but without the acetyl groups.
N-Acetylcysteine: A derivative of cysteine with one acetyl group, used as a medication and dietary supplement.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties.
Uniqueness
2-(Diacetylamino)-3-sulfanylpropanoic acid is unique due to the presence of two acetyl groups, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
5416-02-4 |
---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(diacetylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
BSWPGDZSMHQEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(CS)C(=O)O)C(=O)C |
Origin of Product |
United States |
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